2-Decyne
CAS No.: 2384-70-5
Cat. No.: VC21285459
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2384-70-5 |
|---|---|
| Molecular Formula | C10H18 |
| Molecular Weight | 138.25 g/mol |
| IUPAC Name | dec-2-yne |
| Standard InChI | InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3,5,7-10H2,1-2H3 |
| Standard InChI Key | RWDDSTHSVISBEA-UHFFFAOYSA-N |
| SMILES | CCCCCCCC#CC |
| Canonical SMILES | CCCCCCCC#CC |
Introduction
Chemical Properties and Structure
Basic Properties
2-Decyne possesses the following key properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈ | |
| Molecular Weight | 138.2499 g/mol | |
| IUPAC Name | dec-2-yne | |
| CAS Registry Number | 2384-70-5 | |
| InChI Key | RWDDSTHSVISBEA-UHFFFAOYSA-N |
Structural Features
2-Decyne has a linear carbon chain with a triple bond positioned between the second and third carbon atoms. The triple bond consists of one sigma bond and two pi bonds, giving this region of the molecule a linear geometry with bond angles of approximately 180°. This structural feature distinguishes 2-Decyne from both alkanes and alkenes, as well as from terminal alkynes like 1-decyne.
The carbon-carbon triple bond in 2-Decyne contributes to its relatively rigid structure and influences its physical properties, including boiling point and solubility. The positioning of the triple bond at an internal location (C2-C3) rather than at a terminal position affects both the compound's physical properties and its chemical reactivity.
Thermochemical Data
The National Institute of Standards and Technology (NIST) provides valuable thermochemical data for 2-Decyne:
Gas Phase Thermochemistry
The standard enthalpy of formation (ΔₑH°) value of 23.6 ± 3.4 kJ/mol indicates that the formation of 2-Decyne from its elements in their standard states is an endothermic process . This value provides important information for thermodynamic calculations involving 2-Decyne in chemical reactions.
Phase Change Data
This data point indicates that 2-Decyne boils at approximately 357 K (about 84°C) at a reduced pressure of 0.031 bar . This information is crucial for laboratory procedures involving the purification or handling of 2-Decyne.
General Chemistry of Internal Alkynes
While specific research data on 2-Decyne may be limited in the provided sources, general principles of alkyne chemistry can provide insights into its behavior:
Preparation Methods for Internal Alkynes
Internal alkynes like 2-Decyne can typically be synthesized through various methods:
Elimination Reactions
Internal alkynes are often prepared through elimination reactions, particularly double dehydrohalogenation of dihalides. This involves removing two hydrogen halides from adjacent carbon atoms to form a triple bond. For 2-Decyne, this would typically involve starting with a suitable dihalide precursor of decane.
Alkylation of Acetylides
Another method involves the alkylation of acetylide ions. For internal alkynes like 2-Decyne, this might involve reacting a propynyl anion (derived from propyne) with an appropriate haloalkane (such as 1-bromoheptane).
Isomerization of Terminal Alkynes
Terminal alkynes can be isomerized to internal alkynes using strong bases. This approach could potentially be used to convert 1-decyne to 2-decyne through a base-catalyzed isomerization process.
Characteristic Reactions of Internal Alkynes
Internal alkynes like 2-Decyne can participate in various reactions:
Addition Reactions
The carbon-carbon triple bond in 2-Decyne is electron-rich and can undergo various addition reactions:
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Hydrogenation: Addition of hydrogen in the presence of catalysts like palladium, platinum, or nickel can reduce the triple bond to either an alkene (partial hydrogenation) or an alkane (complete hydrogenation).
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Halogenation: Addition of halogens like bromine or chlorine to the triple bond forms dihalides. For 2-Decyne, this would produce 2,3-dihalodecanes.
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Hydrohalogenation: Addition of hydrogen halides like HCl or HBr to 2-Decyne would yield haloalkenes. The reaction typically follows Markovnikov's rule, with the halogen attaching to the more substituted carbon.
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Hydration: Addition of water in the presence of mercuric catalysts results in the formation of ketones. For 2-Decyne, this would yield 3-decanone.
Oxidation Reactions
Alkynes can be oxidized under various conditions, often leading to the cleavage of the triple bond. Oxidation of 2-Decyne using strong oxidizing agents would typically result in the formation of carboxylic acids through C-C bond cleavage.
Cycloaddition Reactions
The triple bond in 2-Decyne can participate in cycloaddition reactions, such as the Diels-Alder reaction with dienes, to form cyclic compounds. These reactions are valuable in organic synthesis for creating complex molecular structures.
Comparative Analysis
Comparison with Other Alkynes
2-Decyne differs from other alkynes in its carbon chain length and the position of the triple bond:
| Alkyne | Carbon Chain Length | Triple Bond Position | Key Difference from 2-Decyne |
|---|---|---|---|
| 1-Decyne | 10 | Terminal (C1-C2) | Terminal vs. internal triple bond |
| 3-Decyne | 10 | Internal (C3-C4) | Different position of internal triple bond |
| 2-Octyne | 8 | Internal (C2-C3) | Shorter carbon chain |
| 2-Dodecyne | 12 | Internal (C2-C3) | Longer carbon chain |
Structure-Property Relationships
The position of the triple bond in alkynes affects various physical and chemical properties:
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Terminal alkynes (like 1-decyne) are typically more reactive than internal alkynes (like 2-decyne) due to the terminal hydrogen's acidity
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Internal alkynes often have higher boiling points than their terminal isomers
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The reactivity of internal alkynes in addition reactions often leads to mixtures of products due to the possibility of forming different isomers
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The location of the triple bond affects the molecular geometry and consequently influences intermolecular forces and physical properties
Spectroscopic Analysis
Spectroscopic techniques are valuable for characterizing and identifying alkynes like 2-Decyne:
Infrared Spectroscopy
In IR spectroscopy, internal alkynes like 2-Decyne typically show a characteristic carbon-carbon triple bond stretching band around 2100-2200 cm⁻¹. This band is usually weak in intensity due to the low polarity of the triple bond in symmetric internal alkynes.
Nuclear Magnetic Resonance
In ¹³C NMR spectroscopy, the carbons involved in the triple bond of 2-Decyne would appear at characteristic chemical shifts around 80-90 ppm. The protons adjacent to the triple bond in ¹H NMR would typically show signals at approximately 2.0-2.3 ppm, shifted downfield compared to typical alkane protons due to the deshielding effect of the triple bond.
Mass Spectrometry
Mass spectrometry can be used to confirm the molecular weight of 2-Decyne (138.2499 g/mol) and to study its fragmentation pattern. Internal alkynes often undergo characteristic fragmentations that can provide structural insights, such as cleavage adjacent to the triple bond.
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